molecular formula C14H18N8O2 B5717970 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine CAS No. 91892-39-6

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5717970
CAS No.: 91892-39-6
M. Wt: 330.35 g/mol
InChI Key: PFHNAMMWRSXVDY-OQLLNIDSSA-N
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Description

The compound 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine features a 1,3,5-triazine core with:

  • Tetramethyl substitution at positions 2 and 4 (two dimethylamino groups).
  • A Schiff base substituent at position 6, derived from 4-nitrobenzaldehyde, forming an imine linkage.

This structure combines steric hindrance from methyl groups with electronic effects from the nitroaryl moiety, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2/c1-20(2)13-16-12(17-14(18-13)21(3)4)19-15-9-10-5-7-11(8-6-10)22(23)24/h5-9H,1-4H3,(H,16,17,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHNAMMWRSXVDY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91892-39-6
Record name NSC319958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Methyl Groups: Methylation of the triazine core is achieved using methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a condensation reaction with 4-nitrobenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the nitrophenyl group can yield the corresponding amine.

    Substitution: The triazine core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Key Differences

Compound Name Substituents Key Features Applications/Findings Reference
Target Compound 2,4-(NMe₂)₂; 6-[(4-NO₂C₆H₄)CH=N] High steric bulk, electron-withdrawing nitro group, imine linkage Potential for metal coordination, drug intermediates
N~2~-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS 30360-13-5) 2,4,6-NH₂; 2-NH(4-NO₂C₆H₄) Direct 4-nitrophenylamine substitution, no methyl groups Higher symmetry, melting point: 318°C
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine (CAS 16268-92-1) 2,4,6-NEt₂ Hydrophobic ethyl groups, low water solubility (1.54 g/L) Agrochemical intermediates
6-Ethoxy-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine (CAS 7710-31-8) 2,4-(NMe₂)₂; 6-OEt Ethoxy group enhances polarity; computed density: ~1.63 g/cm³ Light stabilizers
4-(4-Methylpiperidino)-6-aryl-1,3,5-triazine-2-amines 4-piperidine; 6-aryl (e.g., 4-F, 4-Cl) Antileukemic activity (IC₅₀: 2–10 μM) Oncology candidates

Structural and Electronic Effects

  • Steric Effects : The tetramethyl groups in the target compound reduce nucleophilicity at positions 2 and 4, limiting further substitution reactions compared to unsubstituted triazines (e.g., cyanuric chloride derivatives) .
  • Symmetry : Unlike symmetric tri-substituted triazines (e.g., N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine ), the target compound’s asymmetry may reduce crystallinity but improve solubility in organic solvents.

Biological Activity

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a synthetic compound belonging to the class of triazines. Its structural complexity and potential biological activities have attracted interest in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer and antimicrobial properties.

Chemical Structure

The compound's molecular formula is C21H24N8O6C_{21}H_{24}N_{8}O_{6} with a molecular weight of approximately 488.47 g/mol. The structure features multiple amino groups and a nitrophenyl moiety that contribute to its reactivity and biological interactions.

Anticancer Activity

Research has indicated that triazine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that derivatives of 1,3,5-triazine showed promising anticancer activity against various cancer cell lines. Notably:

  • In vitro Studies : Compounds structurally related to 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine were tested against melanoma cell lines with effective growth inhibition observed (GI50 values in the low nanomolar range) .
CompoundCell LineGI50 (M)TGI (M)
19MALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored. Compounds similar to our target have shown effectiveness against various bacterial strains:

  • Bacterial Inhibition : Studies have reported that triazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
13Staphylococcus aureus0.125 µg/ml
14Escherichia coli0.250 µg/ml

These results indicate that modifications in the triazine structure can lead to enhanced antimicrobial properties.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Nucleic Acid Synthesis : Triazines may interfere with DNA replication processes in microbial cells.
  • Enzyme Inhibition : Certain derivatives have been found to inhibit enzymes critical for cell wall synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

  • Case Study 1 : A derivative was tested against a panel of human tumor cell lines and demonstrated selective toxicity towards cancerous cells while sparing normal cells.
  • Case Study 2 : A comparative study showed that some triazine derivatives had comparable or superior activity against multidrug-resistant bacterial strains compared to standard antibiotics.

Q & A

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodology :
  • Flow Reactors : Implement continuous flow systems to reduce solvent waste and improve safety .
  • Catalyst Optimization : Replace traditional acids/bases with recyclable ionic liquids or biocatalysts .

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